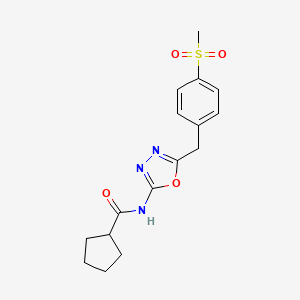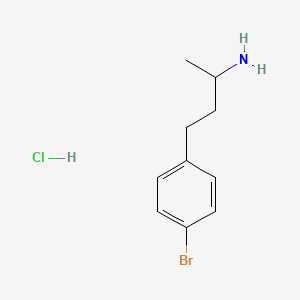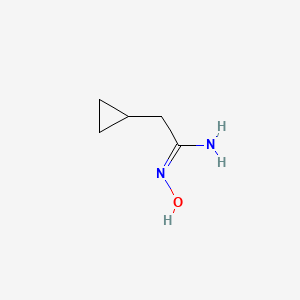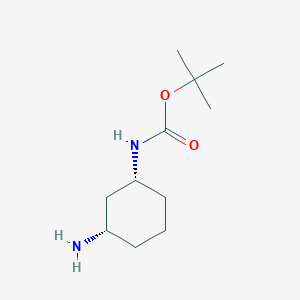
N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups including a benzyl group, a methylsulfonyl group, an oxadiazole ring, and a cyclopentanecarboxamide group . These functional groups could potentially confer various chemical properties to the molecule.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through cyclization reactions and addition reactions with different aldehydes .Chemical Reactions Analysis
The compound’s reactivity could be influenced by its functional groups. For instance, the oxadiazole ring is known to participate in various chemical reactions .Scientific Research Applications
Synthesis and Biological Evaluation
Antibacterial Study of N-Substituted Derivatives
A study focused on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, demonstrating moderate to excellent antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Anticancer Activity
Research on the synthesis and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed significant anticancer activity against several cancer cell lines, suggesting potential therapeutic applications (Ravinaik et al., 2021).
Anti-Inflammatory and Anti-Diabetic Activities
A novel series of 1,3,4-oxadiazole containing sulfonamide derivatives were synthesized and evaluated for their antimicrobial, anti-inflammatory, and anti-diabetic activities. Several compounds showed good anti-inflammatory activity, suggesting their potential for further investigation (Kavitha et al., 2019).
Molecular Docking and Theoretical Investigations
Molecular Docking Study for COVID-19 Drug Utilization
A theoretical investigation into antimalarial sulfonamides as potential COVID-19 drugs was conducted using computational calculations and molecular docking studies. This research indicated specific sulfonamide derivatives as promising candidates for COVID-19 treatment due to their antimalarial activity and favorable ADMET properties (Fahim & Ismael, 2021).
Antimicrobial and Antifungal Action
The synthesis and pharmacological evaluation of novel 4-isopropyl thiazole-based sulfonyl derivatives were studied for their potent antimicrobial and antitubercular agents, showcasing effective activities against various strains and underlining the versatility of the oxadiazole scaffold in drug development (Suresh Kumar et al., 2013).
Corrosion Inhibition for Mild Steel
The derivatives of 1,3,4-oxadiazole were evaluated for their corrosion inhibition properties towards mild steel in sulfuric acid, demonstrating the potential of these compounds in industrial applications to prevent corrosion (Ammal et al., 2018).
Future Directions
Properties
IUPAC Name |
N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-24(21,22)13-8-6-11(7-9-13)10-14-18-19-16(23-14)17-15(20)12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDZSAADGQYFPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride](/img/no-structure.png)
![6-(piperidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B2755321.png)
![4-(butan-2-yl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2755323.png)

methanone](/img/structure/B2755325.png)



![2-[(3S,5S,6R)-5-(3-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(2S)-3-methyl-1-propan-2-ylsulfonylbutan-2-yl]-2-oxopiperidin-3-yl]acetic acid](/img/structure/B2755330.png)

![N-(2-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2755334.png)


![3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2755339.png)
